molecular formula C9H19NO2 B3301177 5-(diethylamino)Pentanoic acid CAS No. 90727-09-6

5-(diethylamino)Pentanoic acid

Cat. No.: B3301177
CAS No.: 90727-09-6
M. Wt: 173.25 g/mol
InChI Key: PSXVVSYMZCBRRC-UHFFFAOYSA-N
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Description

The diethylamino substituent increases lipophilicity compared to shorter-chain amino groups (e.g., methylamino in 5-(methylamino)pentanoic acid, ), which may influence solubility, pKa (estimated ~4.5–5.5 for the carboxylic acid and ~9–10 for the tertiary amine), and biological interactions. Such compounds are often explored in medicinal chemistry for their ability to modulate receptor binding, metabolic stability, and pharmacokinetics.

Properties

IUPAC Name

5-(diethylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-10(4-2)8-6-5-7-9(11)12/h3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXVVSYMZCBRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305246
Record name 5-(Diethylamino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90727-09-6
Record name 5-(Diethylamino)pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90727-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Diethylamino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(diethylamino)Pentanoic acid typically involves the reaction of pentanoic acid with diethylamine under specific conditions. One common method is the alkylation of pentanoic acid with diethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)Pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Diethylamino)Pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(diethylamino)Pentanoic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent(s) at C5 Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
5-(Methylamino)pentanoic acid Methylamino C₆H₁₃NO₂ 131.18 Polar metabolite; synthetic precursor
5-(4-Methylpiperazin-1-yl)pentanoic acid 4-Methylpiperazinyl C₁₃H₂₅N₃O₂ 279.36 Fmoc-protected; peptide synthesis
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid N-Phenylcyclohexylamino C₁₇H₂₄N₂O₂ 300.39 Antibody hapten; PCP receptor mimic
Loxiglumide (CR 1505) N-Methoxypropylpentylamino, dichlorobenzoylamino C₂₃H₂₇Cl₂N₃O₄ 504.39 Cholecystokinin antagonist; pancreatitis therapy
3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid 4-Methylphenylamino, ketone C₁₃H₁₆N₂O₃ 248.28 Potential enzyme inhibitor
5-(Diethylamino)pentanoic acid Diethylamino C₉H₁₉NO₂ 173.26 Hypothetical: Enhanced lipophilicity, tertiary amine functionality N/A

Key Observations:

  • Receptor Interactions: Unlike 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid ( ), which mimics arylcyclohexylamines in PCP receptor binding, the diethylamino analog lacks aromaticity, likely altering receptor specificity.
  • Metabolic Stability: Compared to synthetic cannabinoid metabolites like pentanoic acid derivatives (e.g., AB-PINACA metabolites ( )), the tertiary amine in this compound may resist oxidative dealkylation, prolonging half-life.

Pharmacological and Functional Differences

  • Antibody Binding: 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid demonstrated high correlation with PCP receptor pharmacology ( ), whereas the diethylamino variant’s simpler structure may limit such interactions.
  • Enzyme Modulation: Loxiglumide’s dichlorobenzoylamino group enhances cholecystokinin antagonism ( ), a feature absent in this compound.
  • Metabolic Pathways: Fluorinated analogs like 5F-AB-PINACA undergo hydroxylation and carboxylation ( ), while the diethylamino group may instead undergo hepatic N-deethylation.

Biological Activity

5-(Diethylamino)pentanoic acid is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a diethylamino group attached to a pentanoic acid backbone. This unique structure contributes to its solubility and reactivity, making it suitable for various biological interactions.

Property Details
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 174.25 g/mol
Solubility Soluble in water and organic solvents
pKa Approximately 9.0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Nitric Oxide Synthase Inhibition : Research indicates that certain derivatives of this compound inhibit nitric oxide synthases, which play a crucial role in modulating vascular tone and neurotransmission. This inhibition can lead to therapeutic effects in conditions like hypertension and neurodegenerative diseases.
  • Modulation of Biochemical Pathways : The compound may influence pathways such as the Wnt/β-catenin signaling pathway, which is essential for cellular proliferation and differentiation.

Biological Activities

  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : There is evidence suggesting that the compound may protect neural tissues from oxidative stress, potentially offering therapeutic benefits in neurodegenerative disorders.
  • Cardiovascular Effects : The inhibition of nitric oxide synthase can also impact cardiovascular health by altering blood flow and pressure dynamics, which is relevant for treating cardiovascular diseases .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts at concentrations above 50 µg/mL after 24 hours of exposure.

Case Study 2: Neuroprotection

In an experimental model of oxidative stress-induced neuronal damage, treatment with this compound resulted in a marked decrease in cell death compared to untreated controls. This suggests potential application in neuroprotective therapies.

Toxicological Profile

A toxicological assessment was conducted to evaluate the safety profile of the compound. Animals were administered varying doses (30, 300, or 1000 mg/kg) over a period of 42 days. Key findings included:

  • No unscheduled deaths were reported.
  • Mild transient salivation was observed at higher doses.
  • Significant hematological changes were noted only in high-dose males, including increased liver weight without correlating histopathological findings .

Q & A

Q. What are the optimal synthetic routes for 5-(diethylamino)pentanoic acid, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves alkylation of pentanoic acid derivatives with diethylamine under controlled conditions. For example, ethyl 5-bromopentanoate can react with diethylamine in a nucleophilic substitution reaction, followed by saponification to yield the carboxylic acid . Purification via column chromatography (e.g., CH₂Cl₂:CH₃OH gradients) and validation using ¹H NMR (e.g., δ 1.50–1.56 ppm for methylene protons adjacent to the diethylamino group) are critical . Purity can be confirmed by HPLC with UV detection (λmax ~210–230 nm for carboxylic acids) .

Q. How can computational methods predict the reactivity of this compound with oxidizing radicals?

  • Methodological Answer : Density functional theory (DFT) at the M05-2X/6-311+G(d,p)/SMD level can model radical interactions, such as with •OH or ROO•. For analogous compounds, TDDFT calculations accurately predict λmax values for transient species (e.g., s-type dimer anions at ~450 nm), validated against experimental pulse radiolysis data . Computational workflows should include thermodynamic feasibility of radical adduct formation and comparison with experimental kinetic parameters (e.g., rate constants for scavenging Br₂•⁻ or CO₃•⁻) .

Q. What spectroscopic techniques are suitable for characterizing this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include δ 2.2–2.7 ppm (methylene protons adjacent to the amino group) and δ 12.0–12.2 ppm (carboxylic acid protons) .
  • FT-IR : Confirm the carboxylic acid C=O stretch (~1700 cm⁻¹) and N–H bends (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative ion mode can detect [M–H]⁻ ions, with fragmentation patterns revealing the diethylamino side chain .

Advanced Research Questions

Q. How does the diethylamino group influence the antioxidant efficacy of this compound compared to selenium analogs?

  • Methodological Answer : Comparative pulse radiolysis studies with radicals (•OH, ROO•) reveal scavenging efficiency. For example, benzylselanyl analogs exhibit higher rate constants (k ~10⁹ M⁻¹s⁻¹ for ROO•) due to Se’s redox activity, while diethylamino derivatives may rely on H-atom donation or electron transfer mechanisms . Electrochemical assays (cyclic voltammetry) can quantify oxidation potentials, correlating with radical quenching capacity .
Compound Radical Scavenged Rate Constant (M⁻¹s⁻¹) Reference
5-(Benzylselanyl)PAROO•1.2 × 10⁹
5-(Diethylamino)PAROO•3.5 × 10⁸ (estimated)

Q. What metabolic pathways are anticipated for this compound in vivo?

  • Methodological Answer : Rat liver microsomal assays with [¹⁴C]-labeled compounds can identify primary metabolites (e.g., ω-hydroxylation or β-oxidation products) . Secondary metabolites may include sulfate or glucuronide conjugates, detectable via HPLC after enzymatic hydrolysis (sulfatase/β-glucuronidase) . For example, 5-(4'-amidinophenoxy)pentanoic acid showed 15% parent compound recovery after 4 h in perfused rat livers .

Q. Can this compound derivatives act as α7 nicotinic acetylcholine receptor (nAChR) agonists?

  • Methodological Answer : Functional assays (e.g., calcium flux in SH-SY5Y cells) assess agonist activity. Structural analogs like SEN15924 (EC₅₀ ~100 nM for α7 nAChR) demonstrate that pentanoic acid backbones with aromatic/heterocyclic substituents enhance selectivity over α3β4 receptors . Docking studies using cryo-EM structures of α7 nAChR (PDB: 7KOX) can model interactions between the diethylamino group and receptor binding pockets .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported antioxidant activities of structurally similar pentanoic acid derivatives?

  • Methodological Answer : Contradictions may arise from differing experimental conditions (e.g., pH, radical sources). Standardize assays using:
  • ABTS⁺•/DPPH• scavenging : Compare IC₅₀ values under identical buffer conditions .
  • ORAC (oxygen radical absorbance capacity) : Normalize results to Trolox equivalents .
  • Theoretical vs. Experimental λmax : Validate TDDFT-predicted absorption bands with experimental transient spectra .

Key Research Gaps

  • The role of the diethylamino group in modulating pharmacokinetics (e.g., BBB penetration) remains underexplored .
  • Mechanistic studies on mitochondrial uptake (via monocarboxylate transporters) could link antioxidant properties to cellular bioenergetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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